K-115
CAS No.: 887375-67-9
Cat. No.: VC20740758
Molecular Formula: C15H23ClFN3O4S
Molecular Weight: 395.9 g/mol
Purity: >98%
* For research use only. Not for human or veterinary use.

CAS No. | 887375-67-9 |
---|---|
Molecular Formula | C15H23ClFN3O4S |
Molecular Weight | 395.9 g/mol |
IUPAC Name | 4-fluoro-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrate;hydrochloride |
Standard InChI | InChI=1S/C15H18FN3O2S.ClH.2H2O/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;;;/h2,4-5,9-11,17H,3,6-8H2,1H3;1H;2*1H2/t11-;;;/m0.../s1 |
Standard InChI Key | CMDJNMACGABCKQ-XVSRHIFFSA-N |
Isomeric SMILES | C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl |
SMILES | CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl |
Canonical SMILES | CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl |
Chemical and Structural Properties
K-115, chemically identified as Ripasudil hydrochloride dihydrate, is characterized by the CAS number 887375-67-9. Its molecular formula is C15H21ClFN3O3S with a molecular weight of 377.86 g/mol. Structurally, it is also known by the systematic name (2S)-1-[(4-Fluoro-5-isoquinolinyl)sulfonyl]hexahydro-2-methyl-1H-1,4-diazepine monohydrochloride dihydrate . The compound's structure incorporates key functional groups that enable its specific binding to Rho kinase enzymes, particularly ROCK1 and ROCK2.
Table 1: Chemical and Physical Properties of K-115
Property | Value |
---|---|
Chemical Name | Ripasudil hydrochloride dihydrate |
Common Name | K-115 |
CAS Number | 887375-67-9 |
Molecular Formula | C15H21ClFN3O3S |
Molecular Weight | 377.86 g/mol |
Physical State | Solid |
Solubility | Water soluble |
Pharmacological Mechanism
K-115 functions primarily as a specific inhibitor of Rho-associated protein kinases (ROCK), demonstrating high potency with IC50 values of 19 nM for ROCK2 and 51 nM for ROCK1 . This selective inhibition of ROCK enzymes disrupts the Rho/Rho-kinase signaling pathway, which has been implicated in numerous cellular functions including:
-
Actin cytoskeleton organization
-
Vascular smooth muscle cell (VSMC) contraction
-
Cell adhesion and motility
-
Cytokinesis
-
Gene expression regulation
The disruption of this pathway by K-115 leads to specific physiological effects depending on the tissue type. In ocular tissues, ROCK inhibition results in increased aqueous humor outflow through the trabecular meshwork, thereby reducing intraocular pressure (IOP) . Furthermore, K-115 has demonstrated neuroprotective effects through the modulation of oxidative stress pathways in neuronal cells.
Preclinical Studies
Neuroprotective Effects
In preclinical investigations using the optic nerve crush (NC) model in C57BL/6 mice, oral administration of K-115 at a dose of 1 mg/kg/day demonstrated significant neuroprotective effects. The treatment increased retinal ganglion cell (RGC) survival by 34 ± 3% compared to vehicle-treated controls . This protective effect was further confirmed through quantitative real-time polymerase chain reaction (qRT-PCR) analysis of RGC markers Thy-1.2 and Brn3a, which showed preserved expression levels in K-115-treated animals .
Oxidative Stress Modulation
A key mechanism underlying the neuroprotective effects of K-115 appears to be its ability to attenuate oxidative stress. Research has shown that optic nerve crush induces time-dependent increases in oxidized lipids and reactive oxygen species (ROS), which contribute to RGC death. Treatment with K-115 significantly reduced these markers of oxidative stress .
Table 2: Preclinical Findings of K-115 in Optic Nerve Crush Model
Parameter | Vehicle Control | K-115 Treatment (1 mg/kg/day) | Significance |
---|---|---|---|
RGC Survival | Baseline | +34 ± 3% | p < 0.05 |
Oxidized Lipid Levels | Increased | Significantly reduced | p < 0.05 |
ROS Production | Elevated | Attenuated | p < 0.05 |
Nox1 Expression | Upregulated | Dramatically reduced | p < 0.05 |
Clinical Studies
Phase 1 Clinical Trials
Initial clinical evaluation of K-115 focused on its intraocular pressure-lowering effects in healthy male volunteers. Various concentrations of K-115 (0.05%, 0.1%, 0.2%, 0.4%, and 0.8%) were tested, with measurements taken 2 hours after instillation. The results demonstrated a concentration-dependent reduction in intraocular pressure, ranging from -2.2 to -4.3 mmHg, compared to -1.6 mmHg observed with placebo . These findings established the dose-response relationship and provided preliminary evidence for the efficacy of K-115 in reducing IOP.
Table 3: Phase 1 Clinical Trial Results of K-115 in Healthy Volunteers
K-115 Concentration | IOP Reduction (mmHg) |
---|---|
Placebo | -1.6 |
0.05% | -3.4 |
0.1% | -2.2 |
0.2% | -2.6 |
0.4% | -4.0 |
0.8% | -4.3 |
Phase 2 Clinical Trials
Building on the promising results from phase 1 studies, a phase 2 randomized clinical trial was conducted in patients with primary open-angle glaucoma or ocular hypertension. The treatment regimen consisted of twice-daily administration of K-115 for a duration of 8 weeks. Results demonstrated a dose-dependent reduction in intraocular pressure, confirming the therapeutic potential of K-115 in glaucoma management . The consistent pressure-lowering effect observed throughout the treatment period suggested that K-115 could provide sustained efficacy in long-term glaucoma management.
Therapeutic Applications
Glaucoma Treatment
The primary therapeutic application of K-115 is in the management of glaucoma, particularly primary open-angle glaucoma. By inhibiting the Rho/Rho-kinase pathway, K-115 enhances aqueous humor outflow through the trabecular meshwork, thereby reducing intraocular pressure, which is the primary modifiable risk factor for glaucoma progression . The dual action of IOP reduction and potential neuroprotection makes K-115 particularly valuable in glaucoma management.
Neuroprotection
Beyond its IOP-lowering effects, the demonstrated neuroprotective properties of K-115 suggest potential applications in protecting retinal ganglion cells from glaucomatous damage. The ability of K-115 to enhance RGC survival in experimental models indicates that it may offer benefits beyond conventional pressure-lowering therapies, potentially addressing the neurodegenerative component of glaucoma .
Supplier | Product Name | Purity | Package Sizes |
---|---|---|---|
MedChemexpress LLC | K-115 | >98% | 2 mg |
Novachemistry | Ripasudil HCl Dihydrate | 98% | 5 mg, 25 mg |
InvivoChem | Ripasudil (K-115) HCl dihydrate | 98% | 5 mg |
Aladdin Scientific | Ripasudil (K-115) hydrochloride dihydrate | 99% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
Carbosynth | Ripasudil HCl hydrate | Not specified | Not specified |
Future Research Directions
Combination Therapies
Future research may explore the potential benefits of combining K-115 with other glaucoma medications to achieve enhanced IOP reduction and neuroprotection. Investigating synergistic effects with different classes of glaucoma drugs could lead to more effective treatment regimens with reduced side effects.
Extended Applications in Neurodegenerative Diseases
Given the neuroprotective mechanisms identified for K-115, further investigation into its potential applications in other neurodegenerative conditions represents an important area for future research. Studies examining its effects in models of Alzheimer's disease, Parkinson's disease, and other conditions characterized by neuronal loss and oxidative stress could yield valuable insights.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume